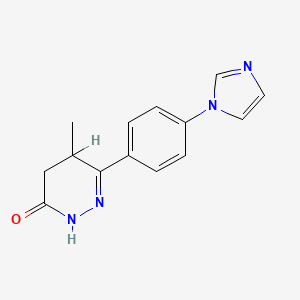
4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI 930 involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with morpholine and potassium cyanide in dioxane water using p-toluenesulfonic acid as a catalyst. This reaction yields 4-(1H-imidazol-1-yl)phenylacetonitrile, which is then condensed with crotononitrile in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of CI 930 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
CI 930 undergoes various chemical reactions, including:
Oxidation: CI 930 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert CI 930 to its reduced forms.
Substitution: CI 930 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
CI 930 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
CI 930 exerts its effects by inhibiting phosphodiesterase type III, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the activation of protein kinases, which in turn activate cardiac calcium channels. The increased calcium influx enhances cardiac contractility and promotes vasodilation .
Comparison with Similar Compounds
CI 930 is compared with other phosphodiesterase type III inhibitors such as amrinone, milrinone, and enoximone. While all these compounds share similar mechanisms of action, CI 930 is noted for its unique balance of cardiotonic and vasodilatory effects .
Similar Compounds
CI 930 stands out due to its specific structural features that confer a unique pharmacological profile, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
86798-59-6 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18/h2-7,9-10H,8H2,1H3,(H,16,19) |
InChI Key |
AEZZPAQOEUQNBB-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |
Related CAS |
90791-23-4 (hydrochloride) |
Synonyms |
4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone CI 930 CI 930 hydrochloride CI-930 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)

![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)


![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)
![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

